Pomalidomide-5'-C6-OH
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Overview
Description
Pomalidomide-5’-C6-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C6-OH involves multiple steps, starting with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods
Industrial production of pomalidomide-5’-C6-OH follows a similar multi-step synthesis process but is optimized for higher yield and purity. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: The hydroxyl group at the 5’ position can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Major Products
Scientific Research Applications
Pomalidomide-5’-C6-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-C6-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: Interacts with cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins that promote tumor growth
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its sedative effects and teratogenicity.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Other IMiDs: Various other derivatives with modifications to enhance specific properties
Uniqueness
Pomalidomide-5’-C6-OH stands out due to its enhanced potency and ability to overcome resistance to other IMiDs. Its unique structure allows for specific interactions with molecular targets, making it a valuable addition to the arsenal of treatments for multiple myeloma and other cancers .
Properties
Molecular Formula |
C19H23N3O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O5/c23-10-4-2-1-3-9-20-12-5-6-13-14(11-12)19(27)22(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20,23H,1-4,7-10H2,(H,21,24,25) |
InChI Key |
MCYFELWFVAERGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCO |
Origin of Product |
United States |
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